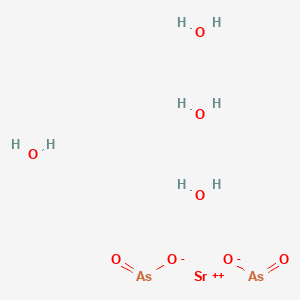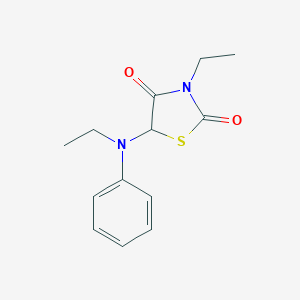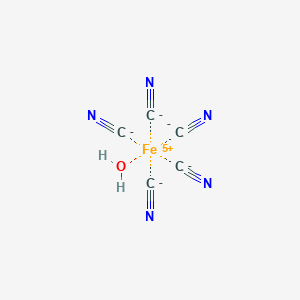
3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione, also known as EMAZ, is a heterocyclic compound that has been widely studied for its potential use in various scientific research applications. EMAZ is a thiazolidinedione derivative that has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme, glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the expression of various inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in cells. Additionally, this compound has been shown to possess anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to inhibit the activity of GSK-3β, which is involved in various cellular processes. Additionally, this compound has been shown to possess anti-cancer and anti-inflammatory properties, making it a promising candidate for further investigation. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research involving 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione. One area of research that warrants further investigation is the potential use of this compound in the treatment of diabetes. Additionally, further studies are needed to determine the safety and efficacy of this compound in various applications, including cancer research and inflammation. Finally, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with improved properties and potential uses.
Méthodes De Synthèse
The synthesis of 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione can be achieved through a multi-step process that involves the reaction of various reagents and catalysts. One common method for synthesizing this compound involves the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. This reaction produces the intermediate compound, 2-ethoxy-4-methoxy-5-nitroaniline, which is then reacted with thiosemicarbazide to produce this compound.
Applications De Recherche Scientifique
3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential use in various scientific research applications. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
Propriétés
Formule moléculaire |
C12H14N2O3S |
|---|---|
Poids moléculaire |
266.32 g/mol |
Nom IUPAC |
3-ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O3S/c1-3-14-11(15)10(18-12(14)16)13-8-6-4-5-7-9(8)17-2/h4-7,10,13H,3H2,1-2H3 |
Clé InChI |
DUMWGQTXNGOCRQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(SC1=O)NC2=CC=CC=C2OC |
SMILES canonique |
CCN1C(=O)C(SC1=O)NC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)
![7-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B227457.png)
![2-{2-[5-(2-methoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227458.png)
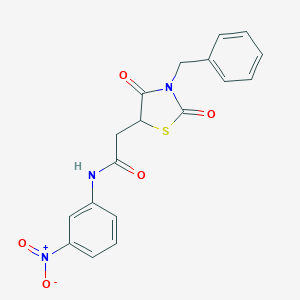

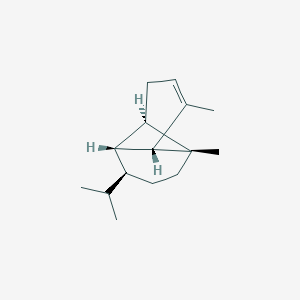

![2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227489.png)
![3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione](/img/structure/B227508.png)

